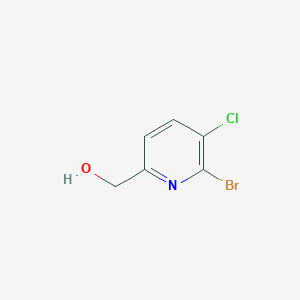

(6-Bromo-5-chloropyridin-2-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-bromo-5-chloropyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUAZNSDELASGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CO)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 5 Chloropyridin 2 Yl Methanol

Strategic Approaches to Halogenated Pyridinemethanol Synthesis

The creation of halogenated pyridinemethanols involves the introduction of three different substituents—a bromo group, a chloro group, and a hydroxymethyl group—onto the pyridine (B92270) core. Key strategic considerations include the order of substituent introduction and the use of activating or directing groups to achieve the desired substitution pattern. Direct halogenation of the pyridine ring is often difficult due to the deactivating effect of the nitrogen atom, which can lead to harsh reaction conditions and mixtures of isomers. chemrxiv.org

Therefore, effective strategies often rely on:

Pre-functionalized precursors: Starting with a pyridine ring that already contains one or more of the required substituents in the correct positions.

Directed functionalization: Employing directing groups to guide the installation of substituents to specific locations on the ring.

Pyridine N-oxide chemistry: Utilizing the N-oxide functional group to activate the pyridine ring for both electrophilic and nucleophilic substitutions, particularly at the 2- and 4-positions. wikipedia.org

Convergent and Linear Synthesis Routes for (6-Bromo-5-chloropyridin-2-yl)methanol

A linear synthesis approach is typically employed for (6-Bromo-5-chloropyridin-2-yl)methanol, where functional groups are introduced sequentially onto a pyridine-based starting material. A plausible synthetic pathway often begins with a more readily available substituted pyridine, such as 2-picoline (2-methylpyridine).

Achieving the specific 5-chloro-6-bromo substitution pattern is a primary challenge. Direct C-H halogenation of pyridines often requires harsh conditions and lacks selectivity. chemrxiv.org A more controlled approach involves the use of pyridine N-oxide intermediates, which can activate the ring and direct incoming electrophiles.

The halogenation of pyridine N-oxides is a highly efficient and regioselective reaction that provides practical access to various 2-halo-substituted pyridines under mild conditions. acs.org While this typically directs substitution to the 2- and 4-positions, the electronic properties of existing substituents can influence the final regiochemical outcome. For the target molecule, a multi-step sequence is likely required, potentially involving:

Initial Halogenation: Bromination of a suitable pyridine precursor, potentially at the 6-position, may be achieved through various methods, including the use of N-bromosuccinimide (NBS). researchgate.net

Directed Chlorination: Subsequent chlorination at the 5-position would be influenced by the existing bromo and methyl/hydroxymethyl precursor groups.

An alternative strategy involves starting with a pre-halogenated pyridine and introducing the remaining functional groups.

| Halogenation Reagent | Typical Position Targeted | Conditions |

| N-Bromosuccinimide (NBS) | Activated positions | Varies (e.g., CCl4, reflux) |

| Phosphorus oxychloride (POCl3) | 2- and 4-positions (on N-oxide) | Heating |

| Elemental Halogens (Br2, Cl2) | Less selective, requires harsh conditions | Lewis or Brønsted acids, high temp. |

| Sodium Chlorite/Bromite | C3-position of imidazo[1,2-a]pyridines | Transition-metal-free, mild conditions rsc.orgnih.gov |

The hydroxymethyl group at the 2-position can be introduced at various stages of the synthesis. A common and effective method involves the functionalization of a 2-methyl group (a picoline derivative). google.com

One established pathway proceeds as follows:

N-Oxidation: The starting material, such as a halogenated 2-picoline, is oxidized to the corresponding N-oxide.

Acylation and Rearrangement: The N-oxide is reacted with acetic anhydride (B1165640). This results in a rearrangement to form the acetate (B1210297) ester of the corresponding pyridinemethanol.

Hydrolysis: The acetate ester is then hydrolyzed, typically under basic conditions (e.g., with potassium hydroxide), to yield the final hydroxymethyl group. google.com

Alternatively, the hydroxymethyl group can be formed by the reduction of a 2-carboxypyridine or a 2-pyridinecarboxylic acid ester. This reduction can be achieved using various reducing agents.

| Precursor Functional Group | Reagent | Product |

| 2-Methyl | 1. H2O2/Acetic Acid2. Acetic Anhydride3. KOH | 2-Hydroxymethyl |

| 2-Carboxylic Acid Ester | Lithium Aluminium Hydride (LiAlH4) | 2-Hydroxymethyl |

| 2-Pyridinecarbonitrile | 1. KOH (Hydrolysis)2. Metal Hydride Reduction | 2-Hydroxymethyl google.com |

| Pyridinium Salt | Formaldehyde (Reductive Hydroxymethylation) | Hydroxymethylated Piperidine nih.govrsc.org |

Pyridine N-oxides are pivotal intermediates in the synthesis of highly substituted pyridines. semanticscholar.org The N-oxide group significantly alters the electronic properties of the pyridine ring. It activates the C2 and C4 positions towards nucleophilic attack and the C3 and C5 positions towards electrophilic attack. Furthermore, it provides a synthetic handle for introducing substituents at the C2 position. acs.orgacs.org

In the context of synthesizing (6-Bromo-5-chloropyridin-2-yl)methanol, the N-oxide strategy offers several advantages:

Activation: It facilitates the introduction of the hydroxymethyl group precursor from a 2-methyl group via the acetic anhydride rearrangement method. google.com

Directing Halogenation: N-oxidation can influence the regioselectivity of subsequent halogenation steps, although achieving the precise 5,6-dihalo pattern remains complex and is highly dependent on other substituents and reaction conditions. acs.org

Deoxygenation: The N-oxide group can be readily removed at the end of the synthetic sequence using reducing agents like phosphorus trichloride (B1173362) (PCl3) or zinc dust to yield the final pyridine product. wikipedia.org

Optimization of Reaction Parameters and Yield Enhancement for (6-Bromo-5-chloropyridin-2-yl)methanol

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters for each synthetic step include temperature, reaction time, solvent, and the stoichiometry of reagents.

For instance, in the hydrolysis of the acetate intermediate to form the hydroxymethyl group, the concentration of the base (e.g., potassium hydroxide), temperature, and reaction time must be carefully controlled to ensure complete conversion without promoting side reactions. google.com Similarly, during halogenation steps, the choice of halogenating agent and solvent can dramatically affect the regioselectivity and yield. researchgate.net

A systematic approach to optimization, often involving a Design of Experiments (DoE) methodology, can be employed. This involves varying multiple parameters simultaneously to identify the optimal conditions for yield and purity. For example, when using iron in acetic acid for certain pyridine syntheses, it was found that 3 equivalents of iron provided the optimal yield, with further increases not leading to improvement. researchgate.net

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of the synthetic intermediates and the final (6-Bromo-5-chloropyridin-2-yl)methanol product are essential for obtaining a compound of high purity. Standard laboratory techniques are employed throughout the process.

Work-up: After each reaction, a standard aqueous work-up is typically performed to quench the reaction and remove inorganic byproducts. This usually involves extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

Chromatography: Column chromatography is the most common method for purifying the crude product. Silica gel is typically used as the stationary phase, with a solvent system (eluent) of varying polarity (e.g., mixtures of hexane (B92381) and ethyl acetate) chosen to effectively separate the desired compound from impurities and unreacted starting materials.

Crystallization: If the final product is a solid, crystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain a highly pure, crystalline material.

Filtration and Drying: After hydrolysis steps that may precipitate metal hydroxides, filtration is necessary. google.com The final isolated product is typically dried under reduced pressure to remove any residual solvent. google.com

The purity of the intermediates and the final product is confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 5 Chloropyridin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental NMR data for (6-Bromo-5-chloropyridin-2-yl)methanol is not available in the reviewed sources. A theoretical analysis would predict specific signals for the protons and carbons in the molecule, but without experimental data, a definitive structural assignment and discussion of through-bond and through-space correlations are not possible.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

No experimental data available.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

No experimental data available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

No experimental data available.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

No experimental data available.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

No experimental data available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental data available.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties. However, a thorough review of the current scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of published single-crystal X-ray diffraction data for the parent compound, (6-Bromo-5-chloropyridin-2-yl)methanol.

Consequently, a detailed analysis of its crystal structure, including parameters such as its crystal system, space group, and unit cell dimensions, cannot be provided at this time. The lack of empirical crystallographic data for this specific compound means that insights into its solid-state conformation, molecular packing, and the nature of its intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding from the bromine and chlorine substituents, remain speculative.

Similarly, searches for crystallographic data on direct derivatives of (6-Bromo-5-chloropyridin-2-yl)methanol have not yielded any publicly available crystal structures. While the broader class of substituted pyridylmethanols has been subject to crystallographic investigation, the specific substitution pattern of a bromo and a chloro group at the 5 and 6 positions, respectively, in conjunction with the 2-methanol group, represents a gap in the existing crystallographic literature.

The determination of the crystal structure of (6-Bromo-5-chloropyridin-2-yl)methanol and its derivatives would be a valuable contribution to the field of chemical crystallography. Such data would enable a deeper understanding of the influence of halogen substituents on the supramolecular chemistry of pyridyl alcohols and would provide a solid foundation for computational modeling and structure-property relationship studies. Future research efforts in this area would be highly beneficial.

Theoretical and Computational Investigations of 6 Bromo 5 Chloropyridin 2 Yl Methanol

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For (6-bromo-5-chloropyridin-2-yl)methanol, DFT calculations are instrumental in providing insights into its fundamental chemical characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For (6-bromo-5-chloropyridin-2-yl)methanol, this involves finding the minimum energy structure. A crucial aspect of this analysis is the exploration of the conformational landscape, which arises from the rotation around single bonds, particularly the C-C bond connecting the pyridine (B92270) ring and the methanol (B129727) group, and the C-O bond of the methanol group itself.

Illustrative Optimized Geometrical Parameters: Below is a hypothetical table of selected bond lengths and angles for the most stable conformer of (6-bromo-5-chloropyridin-2-yl)methanol, as would be predicted from a DFT calculation.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.395 | C3-C2-C7 | 119.8 |

| C3-C4 | 1.389 | C2-C7-O8 | 112.5 |

| C4-C5 | 1.391 | C5-C6-N1 | 123.7 |

| C5-Cl | 1.740 | C6-N1-C2 | 117.2 |

| C6-Br | 1.890 | H9-O8-C7 | 109.5 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity.

For (6-bromo-5-chloropyridin-2-yl)methanol, the HOMO is expected to be localized primarily on the pyridine ring and the halogen atoms, which have lone pairs of electrons. The LUMO is likely to be distributed over the π-system of the pyridine ring. The energy gap can be used to predict the molecule's electronic transitions and its potential as a reactive species in chemical transformations.

Hypothetical Frontier Orbital Energies:

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data in this table is for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is colored to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

In (6-bromo-5-chloropyridin-2-yl)methanol, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, due to their lone pairs of electrons. Positive potential would be expected around the hydrogen atom of the hydroxyl group and the hydrogen atoms on the pyridine ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Vibrational Spectroscopy (FT-IR and FT-Raman) Simulations

Computational methods can simulate the vibrational spectra (Infrared and Raman) of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations.

For (6-bromo-5-chloropyridin-2-yl)methanol, key vibrational modes would include the O-H stretch of the methanol group, C-H stretching of the pyridine ring, C-N and C-C ring stretching modes, and the C-Br and C-Cl stretching vibrations. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Illustrative Calculated Vibrational Frequencies:

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3550 |

| Aromatic C-H Stretch | 3100-3000 |

| C-N Ring Stretch | 1580 |

| C-C Ring Stretch | 1450 |

| C-Cl Stretch | 750 |

| C-Br Stretch | 620 |

Note: This data is illustrative and represents typical frequency ranges for these types of vibrations.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). A large hyperpolarizability value suggests that the material may exhibit a strong NLO response.

The NLO properties of (6-bromo-5-chloropyridin-2-yl)methanol would be influenced by the presence of the electron-withdrawing halogen atoms and the π-system of the pyridine ring. The charge transfer characteristics within the molecule, which can be inferred from the HOMO-LUMO analysis, play a significant role in determining its NLO response.

Hypothetical NLO Properties:

| Property | Value (a.u.) |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 95 |

| First Hyperpolarizability (β) | 250 |

Note: The data in this table is for illustrative purposes.

Natural Bonding Orbital (NBO) Analysis for Delocalization Effects

Natural Bonding Orbital (NBO) analysis is a technique used to study the delocalization of electron density within a molecule. It provides a picture of the bonding in terms of localized orbitals and quantifies the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is given by the second-order perturbation energy, E(2).

For (6-bromo-5-chloropyridin-2-yl)methanol, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the halogen atoms and the oxygen atom into the antibonding orbitals of the pyridine ring. These interactions contribute to the stability of the molecule and influence its electronic properties.

Illustrative NBO Analysis Results:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 5.2 |

| LP(2) Cl | σ(C5-C6) | 1.8 |

| LP(3) Br | σ(C5-C6) | 2.1 |

| π(C2-C3) | π(C4-C5) | 18.5 |

Note: LP denotes a lone pair. The data in this table is illustrative.

Topological Analyses of Electron Density (e.g., ELF, LOL, RDG)

Topological analyses of electron density, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), are powerful computational tools used to visualize and understand chemical bonding and non-covalent interactions within a molecule.

Electron Localization Function (ELF): This method provides a measure of electron localization in a molecule, helping to identify core electrons, covalent bonds, and lone pairs. For (6-Bromo-5-chloropyridin-2-yl)methanol, an ELF analysis would be expected to show high localization around the nitrogen atom's lone pair, within the C-C and C-H covalent bonds of the pyridine ring, and around the electronegative bromine and chlorine atoms.

Localized Orbital Locator (LOL): Similar to ELF, LOL analysis also helps in visualizing areas of high electron localization. It is particularly useful for distinguishing between different types of chemical bonds and lone pairs.

Reduced Density Gradient (RDG): RDG analysis is employed to identify and characterize non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. In the context of (6-Bromo-5-chloropyridin-2-yl)methanol, RDG analysis could reveal potential intramolecular interactions between the hydroxymethyl group and the adjacent nitrogen or halogen atoms, as well as intermolecular interactions in a condensed phase.

A data table summarizing typical findings from such an analysis would look like this, though the values are hypothetical due to the absence of specific studies.

| Interaction Type | Typical RDG Value Range (a.u.) | Color in Visualization |

| Strong Attractive (e.g., Hydrogen Bonds) | Low | Blue |

| Weak van der Waals Interactions | Near Zero | Green |

| Strong Repulsive (e.g., Steric Clash) | High | Red |

Solvation Effects and Intermolecular Interactions Modeling

The study of solvation effects is critical for understanding a molecule's behavior in different solvent environments. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the influence of a solvent on the geometry, electronic structure, and reactivity of a solute. For (6-Bromo-5-chloropyridin-2-yl)methanol, modeling its behavior in various solvents (e.g., water, ethanol, DMSO) would provide insights into its solubility and the stability of different conformers.

Furthermore, modeling of intermolecular interactions, often through molecular dynamics (MD) simulations or quantum chemical calculations on molecular clusters, can elucidate how molecules of (6-Bromo-5-chloropyridin-2-yl)methanol interact with each other and with solvent molecules. This is key to understanding its macroscopic properties like boiling point and crystal packing.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), are used to predict the reactivity of a molecule. researchgate.netresearchgate.net Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are fundamental indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and global softness (S), which provide a quantitative measure of a molecule's stability and reactivity. researchgate.net

Local Reactivity Descriptors: Fukui functions or dual descriptors can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

A hypothetical data table for quantum chemical descriptors of (6-Bromo-5-chloropyridin-2-yl)methanol is presented below.

| Descriptor | Symbol | Typical Value Range | Predicted Reactivity Implication |

| HOMO Energy | EHOMO | -5 to -8 eV | Higher values indicate better electron-donating ability. |

| LUMO Energy | ELUMO | -1 to 1 eV | Lower values indicate better electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 4 to 7 eV | Smaller gap suggests higher reactivity. |

| Electronegativity | χ | 2 to 4 eV | Indicates the ability to attract electrons. |

| Chemical Hardness | η | 2 to 4 eV | Higher values indicate lower reactivity. |

Graph Theoretical Analysis and In Silico Modeling for Structural Insights

Graph theory can be applied to molecular structures to derive topological indices, which are numerical descriptors that quantify various aspects of the molecular architecture. These indices can be correlated with physical properties and biological activities. For (6-Bromo-5-chloropyridin-2-yl)methanol, indices such as the Wiener index or the Randić index could be calculated to provide a numerical representation of its molecular branching and complexity.

In silico modeling, encompassing techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, utilizes the 3D structure of a molecule to predict its interactions with biological targets. While no specific in silico studies on (6-Bromo-5-chloropyridin-2-yl)methanol are reported, such methods would be invaluable in screening its potential biological activity by docking it into the active sites of various enzymes or receptors.

Role of 6 Bromo 5 Chloropyridin 2 Yl Methanol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Functionalized Pyridine (B92270) Derivatives

The presence of both bromine and chlorine atoms on the pyridine ring of (6-Bromo-5-chloropyridin-2-yl)methanol allows for selective functionalization through various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds, with the former being more susceptible to oxidative addition in palladium-catalyzed reactions, enables chemists to introduce substituents in a stepwise and controlled manner.

One of the most widely employed transformations is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position of the pyridine ring by selectively displacing the bromide. For instance, the reaction of (6-Bromo-5-chloropyridin-2-yl)methanol with various arylboronic acids in the presence of a palladium catalyst and a base affords the corresponding 6-aryl-5-chloropyridin-2-yl)methanol derivatives in good yields. The remaining chlorine atom and the hydroxymethyl group can then be further manipulated to introduce additional diversity.

Similarly, the Sonogashira coupling provides a straightforward route to introduce alkyne functionalities at the 6-position. This reaction, catalyzed by palladium and copper complexes, involves the coupling of the bromo-pyridine with terminal alkynes. The resulting alkynylpyridine derivatives are valuable intermediates for the synthesis of more complex heterocyclic structures and conjugated materials.

The hydroxymethyl group at the 2-position can be readily oxidized to the corresponding aldehyde, which serves as a versatile handle for a variety of subsequent transformations. These include Wittig reactions, reductive aminations, and condensations to build diverse side chains. Furthermore, the hydroxyl group can be converted into other functional groups, such as ethers and esters, to further expand the molecular diversity of the resulting pyridine derivatives. A study on the synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides demonstrated that palladium-catalyzed cross-coupling reactions on a similar 6-bromo-2-chloropyridine system proceeded chemoselectively at the position of the bromine atom rsc.org.

Table 1: Examples of Functionalized Pyridine Derivatives from (6-Bromo-5-chloropyridin-2-yl)methanol

| Starting Material | Reagents and Conditions | Product | Application |

| (6-Bromo-5-chloropyridin-2-yl)methanol | Arylboronic acid, Pd catalyst, base (Suzuki Coupling) | (6-Aryl-5-chloropyridin-2-yl)methanol | Intermediate for pharmaceuticals |

| (6-Bromo-5-chloropyridin-2-yl)methanol | Terminal alkyne, Pd/Cu catalyst, base (Sonogashira Coupling) | (6-Alkynyl-5-chloropyridin-2-yl)methanol | Precursor for conjugated materials |

| (6-Bromo-5-chloropyridin-2-yl)methanol | Oxidizing agent (e.g., MnO2) | 6-Bromo-5-chloropyridine-2-carbaldehyde | Versatile synthetic intermediate |

| (6-Bromo-5-chloropyridin-2-yl)methanol | Alkyl halide, base (Williamson Ether Synthesis) | 2-(Alkoxymethyl)-6-bromo-5-chloropyridine | Building block for agrochemicals |

Intermediate in the Construction of Fused Heterocyclic Systems

The multifunctional nature of (6-Bromo-5-chloropyridin-2-yl)methanol makes it an excellent starting material for the construction of various fused heterocyclic systems. These polycyclic structures are of great interest as they often form the core of biologically active molecules and functional materials.

A common strategy involves the initial functionalization of the pyridine ring, followed by an intramolecular cyclization reaction. For example, after a Suzuki or Sonogashira coupling at the 6-position, the newly introduced substituent can be designed to contain a functional group that can react with the hydroxymethyl group at the 2-position or a derivative thereof. This can lead to the formation of fused ring systems such as furopyridines, thienopyridines, and pyranopyridines.

For instance, a Sonogashira coupling of (6-Bromo-5-chloropyridin-2-yl)methanol with a terminal alkyne bearing a hydroxyl group can be followed by an intramolecular cyclization to afford a furo[3,2-b]pyridine derivative. The chlorine atom at the 5-position remains available for further diversification of the fused system.

Another approach involves the conversion of the hydroxymethyl group into a more reactive species. For example, oxidation to the aldehyde, followed by a condensation reaction with a suitable binucleophile, can lead to the formation of a new heterocyclic ring fused to the pyridine core.

Utilization in the Design and Synthesis of Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function. The development of potent and selective chemical probes is crucial for drug discovery and chemical biology. The structural features of (6-Bromo-5-chloropyridin-2-yl)methanol make it a valuable scaffold for the synthesis of such probes.

The ability to selectively introduce different substituents at the 6-position via cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of binding affinity and selectivity for a target protein. The hydroxymethyl group can serve as a point of attachment for reporter tags, such as fluorophores or biotin, which are essential for visualizing and tracking the probe within a biological system.

A notable application of this building block is in the development of inhibitors for bromodomains, which are protein modules that recognize acetylated lysine residues on histones and play a key role in the regulation of gene expression. The pyridine core can serve as a scaffold to mimic the binding of the natural ligand, while the substituents introduced at the 6-position can be tailored to achieve high affinity and selectivity for a specific bromodomain. For example, inhibitors of the BET (Bromodomain and Extra-Terminal domain) family of bromodomains have shown promise as therapeutic agents for cancer and inflammation.

Application in the Development of New Catalytic Ligands

The pyridine nitrogen atom in (6-Bromo-5-chloropyridin-2-yl)methanol and its derivatives can act as a coordinating atom for transition metals, making this scaffold attractive for the development of new catalytic ligands. By strategically modifying the substituents on the pyridine ring, the electronic and steric properties of the resulting ligand can be fine-tuned to optimize the performance of the metal catalyst in various organic transformations.

For instance, the hydroxymethyl group can be converted to a phosphine or an N-heterocyclic carbene (NHC) precursor, which are common coordinating groups in catalysis. The substituents at the 5- and 6-positions can then be varied to modulate the ligand's properties. A bulky group at the 6-position, introduced via a Suzuki coupling, can create a sterically demanding environment around the metal center, which can influence the selectivity of the catalytic reaction.

The development of chiral ligands derived from (6-Bromo-5-chloropyridin-2-yl)methanol could also open avenues for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

Integration into Automated and High-Throughput Synthesis Platforms

The versatility of (6-Bromo-5-chloropyridin-2-yl)methanol and the robustness of the cross-coupling reactions it undergoes make it an ideal building block for integration into automated and high-throughput synthesis platforms. These platforms enable the rapid generation of large libraries of compounds for screening in drug discovery and materials science.

The stepwise and selective functionalization of the different positions of the pyridine ring allows for a combinatorial approach to library synthesis. By using a diverse set of building blocks in Suzuki, Sonogashira, and other coupling reactions, a vast chemical space can be explored efficiently. The reactions are generally high-yielding and tolerant of a wide range of functional groups, which is a prerequisite for successful automated synthesis.

The ability to perform these reactions in parallel in microtiter plates or flow reactors, coupled with automated purification and analysis, can significantly accelerate the discovery of new molecules with desired properties. The use of (6-Bromo-5-chloropyridin-2-yl)methanol as a starting material in such platforms can provide access to novel and diverse libraries of functionalized pyridine derivatives and fused heterocyclic systems.

Future Research Avenues and Emerging Methodologies for 6 Bromo 5 Chloropyridin 2 Yl Methanol

Exploration of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce the environmental impact of chemical processes. chemistryjournals.net For the synthesis of (6-Bromo-5-chloropyridin-2-yl)methanol and its derivatives, future research will focus on developing routes that are not only efficient but also environmentally benign.

Key areas of exploration include:

Use of Renewable Feedstocks: Traditional syntheses often rely on petrochemical feedstocks. aiche.org A significant future avenue involves developing pathways from renewable resources, such as lignocellulosic biomass, which can be a source of aromatic platform chemicals. aiche.org

Benign Reaction Media: The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. chemistryjournals.net Research is directed towards utilizing water, supercritical fluids, or ionic liquids as reaction media. Water is particularly attractive due to its non-toxicity and abundance. chemistryjournals.net

Biocatalysis: The use of enzymes as catalysts offers high specificity under mild reaction conditions, minimizing byproducts and energy consumption. chemistryjournals.net Future work may identify or engineer enzymes capable of selectively halogenating or hydroxylating pyridine (B92270) precursors, providing a greener alternative to traditional chemical methods.

Atom Economy: Synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This minimizes waste generation, a significant issue in the fine chemicals and pharmaceutical industries where waste-to-product ratios can be high. chemistryjournals.net

A comparative analysis of traditional versus potential green synthetic metrics highlights the advantages of these emerging routes.

| Metric | Traditional Synthesis | Green/Sustainable Route |

| Feedstock | Petrochemical-based aiche.org | Renewables-based (e.g., Lignin) aiche.org |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Supercritical CO2, Ionic Liquids chemistryjournals.net |

| Catalysts | Heavy metals, harsh acids/bases | Biocatalysts (enzymes), benign catalysts chemistryjournals.net |

| Energy Input | High temperature and pressure | Ambient or near-ambient conditions |

| Waste Profile | High E-Factor (kg waste/kg product) aiche.org | Low E-Factor, high atom economy chemistryjournals.net |

Development of Novel Organometallic Reactions

Organometallic cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, and their application is central to modifying (6-Bromo-5-chloropyridin-2-yl)methanol. nih.gov Future research is focused on expanding the toolkit of these reactions to offer greater versatility and efficiency.

The development of novel organometallic reactions is a cornerstone of modern synthetic chemistry, with palladium-catalyzed cross-couplings being particularly prominent. nih.govyoutube.com For a substrate like (6-Bromo-5-chloropyridin-2-yl)methanol, these reactions are critical for introducing molecular complexity.

Future advancements are expected in several areas:

First-Row Transition Metal Catalysis: While palladium has been the workhorse, catalysts based on more abundant and less expensive first-row transition metals like nickel are gaining traction. nih.gov These catalysts can offer different reactivity and selectivity profiles, potentially enabling transformations that are challenging with palladium. nih.gov

Photoredox Catalysis: Light-promoted reactions offer a powerful means to generate reactive intermediates under mild conditions. organic-chemistry.org A purple light-promoted coupling of bromopyridines with Grignard reagents via a single electron transfer (SET) mechanism has been demonstrated, eliminating the need for a transition metal catalyst entirely. organic-chemistry.org Applying such methods to (6-Bromo-5-chloropyridin-2-yl)methanol could provide a more sustainable and cost-effective functionalization pathway.

Expanded Substrate Scope: Research continues to broaden the range of coupling partners. This includes the use of organoboron reagents (Suzuki-Miyaura coupling), organozinc reagents (Negishi coupling), and organotin reagents (Stille coupling). youtube.com The development of new ligands and precatalysts is crucial for improving the tolerance of these reactions to various functional groups, such as the free hydroxyl group in the target molecule. nih.gov

| Reaction Type | Metal Catalyst | Nucleophile (R-M) | Key Advantages |

| Suzuki-Miyaura | Palladium, Nickel | Organoboron (R-B(OR)2) | High functional group tolerance, commercially available reagents, low toxicity of byproducts. youtube.com |

| Buchwald-Hartwig | Palladium, Nickel | Amines, Alcohols | Forms C-N and C-O bonds, crucial for many pharmaceuticals. nih.gov |

| Negishi | Palladium, Nickel | Organozinc (R-ZnX) | High reactivity, often proceeds under mild conditions. youtube.com |

| Stille | Palladium | Organotin (R-SnR'3) | Tolerant to a wide range of functional groups. youtube.com |

| Photocatalytic Coupling | None (Light-promoted) | Grignard (R-MgX) | Avoids transition metals, proceeds via radical mechanisms. organic-chemistry.org |

Advanced In Situ Spectroscopic Monitoring of Reactions

Understanding and optimizing chemical reactions requires detailed knowledge of kinetics, mechanisms, and the formation of transient intermediates. Advanced in situ (in the reaction mixture) spectroscopic techniques provide a real-time window into the reaction as it occurs, moving beyond traditional endpoint analysis.

For reactions involving (6-Bromo-5-chloropyridin-2-yl)methanol, particularly organometallic couplings, these methods are invaluable:

Raman Spectroscopy: This technique is highly effective for monitoring reactions in real-time without the need for sample extraction. researchgate.net It can track the consumption of starting materials and the formation of products and intermediates by detecting changes in vibrational modes, making it ideal for studying the kinetics of transmetalation steps in cross-coupling reactions. researchgate.netrsc.org

Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS allows for the rapid analysis of reaction mixtures with minimal sample preparation. rsc.org It can detect and identify reactants, products, and even reactive intermediates directly from the reaction vessel, providing chemists with immediate feedback to optimize conditions. rsc.org This technique is particularly useful for monitoring the synthesis of organometallic compounds. rsc.org

The integration of these analytical tools enables a more data-rich approach to reaction development, facilitating faster optimization and a deeper mechanistic understanding.

Chemo- and Regioselective Functionalization Strategies

The (6-Bromo-5-chloropyridin-2-yl)methanol molecule presents a significant challenge and opportunity in regioselectivity. It has two different halogen atoms (bromine and chlorine), a primary alcohol, and several C-H bonds, all of which are potential reaction sites. The ability to selectively functionalize one site while leaving the others untouched is a key goal of future research.

Halogen Selectivity: In cross-coupling reactions, selectivity is often governed by the relative reactivity of the carbon-halogen bonds. Generally, the order of reactivity is C-I > C-Br > C-Cl. rsc.org Therefore, in (6-Bromo-5-chloropyridin-2-yl)methanol, the C-Br bond at the 6-position is expected to be more reactive than the C-Cl bond at the 5-position. Catalyst design plays a crucial role; for instance, specific palladium catalysts and ligands can be tuned to favor reaction at one halogen over another, even reversing the typical reactivity patterns. nih.govacs.org

Positional Selectivity on the Pyridine Ring: For dihalogenated pyridines, oxidative addition of a palladium catalyst is often favored at positions alpha to the nitrogen (C2 or C6). nih.gov However, this can be influenced by other substituents and reaction conditions. nih.govnih.gov The development of catalysts that can precisely target a specific position (e.g., C4 vs. C2) in dihalopyridines, irrespective of the intrinsic electronic bias, is an active area of research. acs.org

C-H Functionalization: Direct C-H activation is an atom-economical strategy that avoids the need for pre-functionalized starting materials. mdpi.com Future methodologies will focus on developing catalysts that can selectively activate and functionalize a specific C-H bond on the pyridine ring of (6-Bromo-5-chloropyridin-2-yl)methanol, guided by directing groups or the inherent electronics of the ring.

| Position | Bond Type | Typical Reactivity | Controlling Factors |

| C6 | C-Br | Most reactive halide for oxidative addition. rsc.org | Catalyst choice, ligand design, reaction temperature. |

| C5 | C-Cl | Less reactive halide than C-Br. rsc.org | Can be targeted after C6 functionalization or with specific catalysts. |

| C2 | C-H | Activated by adjacent nitrogen. | Directing groups, specialized organometallic catalysts. |

| C3, C4 | C-H | Less activated. | Requires highly active and selective C-H activation catalysts. |

| -CH2OH | C-O, O-H | Can act as a directing group or require protection. | Protecting group strategy, reaction conditions (e.g., base). |

Integration with Flow Chemistry and Microreactor Technology

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis. researchgate.net Microreactors, with their small channel dimensions, offer significant advantages that are particularly relevant for the synthesis and functionalization of intermediates like (6-Bromo-5-chloropyridin-2-yl)methanol.

Key benefits and research directions include:

Enhanced Safety: The small internal volume of microreactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions. bme.husemanticscholar.org This is crucial for industrial-scale production.

Superior Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.org The high surface-area-to-volume ratio enables rapid heat exchange, preventing thermal runaways and improving selectivity. researchgate.net

Increased Efficiency and Scalability: Reactions in flow systems can achieve higher yields and shorter reaction times compared to batch processes. organic-chemistry.orgresearchgate.net Scaling up production is achieved by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. patsnap.com

Access to Novel Reactivity: The ability to operate at high temperatures and pressures safely allows chemists to explore reaction conditions that are inaccessible in standard laboratory glassware, potentially unlocking new synthetic pathways. researchgate.net

The application of flow chemistry has been successfully demonstrated for various transformations on pyridine derivatives, including N-oxidations and hydrogenation, showcasing its potential for safer, greener, and more efficient production. bme.huorganic-chemistry.orgpatsnap.com

| Feature | Batch Reactor | Flow/Microreactor |

| Mixing | Often slow and heterogeneous. | Rapid and efficient due to small dimensions. researchgate.net |

| Heat Transfer | Slow, potential for hot spots. | Extremely fast and efficient. researchgate.net |

| Safety | Higher risk with hazardous reagents/exotherms. | Inherently safer due to small reaction volume. bme.hu |

| Scalability | Complex, requires re-optimization. | Simpler, by extending run time or numbering up. patsnap.com |

| Process Control | Variable temperature/concentration gradients. | Precise control, steady-state operation. organic-chemistry.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Bromo-5-chloropyridin-2-yl)methanol, and what are their key reaction conditions?

- Methodology : Common routes involve halogenation of pyridine precursors followed by hydroxylation. For example:

- Step 1 : Bromination/chlorination of a pyridine derivative (e.g., 2-chloropyridinemethanol) using reagents like NBS (N-bromosuccinimide) or SOCl₂.

- Step 2 : Selective functionalization via nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura for aryl halides).

- Key Conditions : Use polar aprotic solvents (DMSO, DMF) to enhance reactivity, temperatures between 60–100°C, and catalysts like Pd(PPh₃)₄ .

Q. Which spectroscopic techniques are most effective for characterizing (6-Bromo-5-chloropyridin-2-yl)methanol, and what spectral features should researchers focus on?

- Methodology :

- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and the hydroxymethyl group (δ 4.5–5.0 ppm). Chlorine and bromine substituents cause deshielding in adjacent carbons .

- IR Spectroscopy : Look for O-H stretching (~3200–3600 cm⁻¹) and C-Br/C-Cl vibrations (500–800 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 221.98 (C₆H₅BrClNO⁺) and fragment peaks for Br/Cl loss .

Advanced Research Questions

Q. How can researchers optimize the yield of (6-Bromo-5-chloropyridin-2-yl)methanol when encountering low efficiency in halogenation steps?

- Methodology :

- Solvent Selection : DMSO or DMF improves solubility and reaction rates for halogenation .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

- Byproduct Analysis : Use HPLC (C18 column, methanol/water gradient) to identify unreacted precursors or dihalogenated byproducts .

Q. What strategies are recommended for resolving contradictions in NMR data when synthesizing derivatives of (6-Bromo-5-chloropyridin-2-yl)methanol?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts.

- X-ray Crystallography : Confirm molecular geometry using SHELXL for refinement (e.g., bond angles between Br/Cl substituents) .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (Gaussian 16, B3LYP/6-31G*) .

Q. How can computational tools predict the reactivity of (6-Bromo-5-chloropyridin-2-yl)methanol in cross-coupling reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring.

- PubChem Data : Use experimental bond dissociation energies (BDEs) for Br and Cl to model reaction pathways .

- Machine Learning : Train models on Reaxys data to predict optimal catalysts for Suzuki-Miyaura couplings .

Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for (6-Bromo-5-chloropyridin-2-yl)methanol across literature sources?

- Methodology :

- Purity Assessment : Re-crystallize the compound using ethanol/water mixtures and re-measure mp.

- Thermogravimetric Analysis (TGA) : Rule out decomposition during heating.

- Inter-Lab Comparison : Cross-validate data with collaborators using standardized DSC protocols .

Application-Oriented Questions

Q. What role does (6-Bromo-5-chloropyridin-2-yl)methanol play in medicinal chemistry, particularly in kinase inhibitor design?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.